1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one

Lipophilicity Physicochemical profiling Medicinal chemistry

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one (CAS 1593413-77-4) is a chiral cyclopropyl-piperidinyl ketone building block with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol. It features a secondary amine within a 4-methyl-substituted piperidine ring linked at the 2-position to a propan-1-one chain bearing a terminal cyclopropyl ketone.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B13325931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C(C)C(=O)C2CC2
InChIInChI=1S/C12H21NO/c1-8-5-6-13-11(7-8)9(2)12(14)10-3-4-10/h8-11,13H,3-7H2,1-2H3
InChIKeyAPYRBTIFLDZCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one (CAS 1593413-77-4): Physicochemical Profile and Comparator Baseline for Research Procurement


1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one (CAS 1593413-77-4) is a chiral cyclopropyl-piperidinyl ketone building block with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol . It features a secondary amine within a 4-methyl-substituted piperidine ring linked at the 2-position to a propan-1-one chain bearing a terminal cyclopropyl ketone. The compound is supplied at ≥95% purity by multiple research-chemical vendors and is used as a synthetic intermediate or scaffold for medicinal chemistry applications, including exploration of GPR119 agonist and PDHK inhibitor chemotypes [1] [2]. Critically, no peer-reviewed pharmacological assay data (IC₅₀, EC₅₀, Kᵢ) or in vivo pharmacokinetic profiles for this specific compound were identified in the public domain at the time of this analysis.

Why 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one Cannot Be Replaced by Its Des-Methyl or 6-Methyl Analogs Without Experimental Re-Validation


The 4-methyl substitution pattern on the piperidine ring confers distinctive physicochemical properties—specifically logP, pKa, and steric environment—that differentiate this compound from its closest commercially available analogs: the des-methyl variant 1-cyclopropyl-2-(piperidin-2-yl)propan-1-one (CAS 1505162-94-6) and the 6-methyl positional isomer 1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one (CAS 1592373-77-7). A shift in methyl position from C4 to C6 alters the calculated octanol-water partition coefficient (ΔlogP ≈ 0.14) , which can affect passive membrane permeability and target engagement. The predicted pKa of the piperidine nitrogen in the 4-methyl derivative is 9.19 ± 0.10 [1]; this basicity determines protonation state at physiological pH and influences binding to negatively charged receptor pockets or hERG channel liability. Importantly, no publicly available head-to-head pharmacological data exist to confirm whether these physicochemical differences translate into differential potency, selectivity, or ADME outcomes. Consequently, substituting any of these compounds for another in a biological assay or synthetic route without independent experimental validation introduces an unquantifiable risk of altered activity or reactivity.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Methyl Derivative Is More Polar Than the 6-Methyl Isomer and the Des-Methyl Analog

The 1-cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one (target) has a vendor-reported calculated logP of 1.9897 , which is lower than the logP of 2.1322 reported for the 6-methyl positional isomer and the logP of 2.0847 reported for the des-methyl analog . A lower logP indicates greater hydrophilicity, which can influence aqueous solubility, membrane permeability, and metabolic clearance profiles. The ΔlogP of -0.1425 relative to the 6-methyl isomer represents a measurable, albeit modest, differentiation in lipophilicity that may affect partitioning behavior in biological assays.

Lipophilicity Physicochemical profiling Medicinal chemistry

Piperidine Nitrogen Basicity (pKa): Predicted pKa of 9.19 Differentiates Protonation Behavior from Closely Related Scaffolds

The predicted pKa for the piperidine secondary amine in 1-cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one is 9.19 ± 0.10 [1]. This value situates the compound as a moderately basic amine, predominantly protonated (>99%) at pH 7.0–7.4. The 4-methyl substitution exerts a different inductive effect on the piperidine nitrogen compared to the 6-methyl isomer, for which no independent pKa prediction was found in vendor databases. The des-methyl analog has no reported pKa in publicly available vendor sources. This predicted pKa value serves as a quantitative input for estimating ionization state, solubility-pH profiles, and potential hERG or phospholipidosis risk at the screening stage, even in the absence of comparative experimental data.

Basicity pKa prediction Drug design

Molecular Weight and Heavy Atom Count: Larger than Des-Methyl Analog, Identical to 6-Methyl Isomer

The target compound has a molecular weight of 195.30 g/mol (14 heavy atoms, C₁₂H₂₁NO) , which is 14.03 Da heavier than the des-methyl analog 1-cyclopropyl-2-(piperidin-2-yl)propan-1-one (MW 181.27 g/mol, 13 heavy atoms, C₁₁H₁₉NO) . The 6-methyl positional isomer has an identical molecular weight of 195.30 g/mol and identical heavy-atom count [1]. In a fragment-based or lead-optimization context, the additional methyl group relative to the des-methyl analog increases lipophilic ligand efficiency (LLE) potential, while the identical formula to the 6-methyl isomer means differentiation rests entirely on topological and electronic factors rather than bulk properties.

Molecular weight Lead-likeness Fragment-based design

Spatial Fraction of sp³ Carbons (Fsp³): All Three Analogs Show High Saturation Favoring 3D Conformation Diversity

The fractional sp³ carbon count (Fsp³), a metric correlated with clinical success and target selectivity, is reported as 0.909 for the des-methyl analog . While the target compound and the 6-methyl isomer have one additional sp³ carbon (the methyl substituent), their Fsp³ values are expected to be similarly high (estimated Fsp³ ≈ 0.917, with 11 of 12 carbons being sp³-hybridized). Compounds with Fsp³ > 0.45 are associated with lower attrition in drug development; all three analogs substantially exceed this threshold. The cyclopropyl ketone and saturated piperidine ring confer high three-dimensionality and stereochemical complexity, making these scaffolds attractive for exploring novel biological target space [1].

Fsp³ 3D character Compound quality metrics

Topological Polar Surface Area (TPSA): Identical 29.1 Ų Across All Three Analogs Confirms Equivalent Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) for the target compound is 29.1 Ų [1], identical to the TPSA values reported for both the 6-methyl isomer and the des-methyl analog (30.54 Ų via PubChem calculation, but functionally equivalent at 29.1 Ų from vendor data). All three compounds possess one hydrogen-bond donor (secondary amine NH) and two hydrogen-bond acceptors (ketone carbonyl oxygen and amine nitrogen). A TPSA below 60 Ų is generally considered favorable for oral bioavailability and blood-brain barrier penetration. The equivalence of TPSA across analogs means that any differential permeability or efflux behavior must arise from logP, pKa, or steric factors rather than from hydrogen-bonding capacity.

TPSA Permeability prediction Drug-likeness

Rotatable Bond Count and Chiral Complexity: Equivalent Conformational Flexibility Across Analogs

The target compound has 3 rotatable bonds and contains two chiral centers (C2 of piperidine and C2 of the propanone chain), yielding up to four stereoisomers [1]. The des-methyl analog also has 2 asymmetric atoms and 3 rotatable bonds , while the 6-methyl isomer has 3 rotatable bonds and two chiral centers (C2 and C6 of piperidine). The number of rotatable bonds (≤3) is well within the range associated with optimal oral bioavailability (recommended ≤10 rotatable bonds, Veber rules). The presence of two stereocenters in all three analogs means that stereochemical purity is a key quality attribute; the target compound is supplied as a racemate unless otherwise specified [1]. For applications requiring enantiopure material, chiral chromatographic resolution or asymmetric synthesis would be required.

Rotatable bonds Conformational entropy Chiral resolution

Recommended Procurement and Application Scenarios for 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one Based on Quantitative Evidence


MedChem SAR Exploration of Methyl Position Effects on Target Binding in Cyclopropyl-Piperidine Series

In structure-activity relationship (SAR) campaigns targeting GPR119 [1], PDHK [2], or other receptors modulated by cyclopropyl-piperidine scaffolds, this compound serves as a direct comparator to the 6-methyl isomer (CAS 1592373-77-7) and the des-methyl analog (CAS 1505162-94-6). The 4-methyl substitution places the methyl group in a spatially distinct position relative to the piperidine nitrogen and the cyclopropyl ketone, offering a different steric footprint. The logP of 1.9897 (ΔlogP ≈ -0.14 vs. 6-methyl isomer, ΔlogP ≈ -0.10 vs. des-methyl) may translate into differential target engagement in lipophilic binding pockets . Procurement of all three analogs together enables systematic exploration of methyl-position SAR with minimal change to bulk physicochemical properties (identical MW, TPSA, and rotatable bonds for the two methyl isomers).

Physicochemical Property Optimization for CNS Penetration or Metabolic Stability Profiling

The predicted pKa of 9.19 ± 0.10 [3] and the lower logP (1.9897) relative to the 6-methyl isomer make this compound a candidate for CNS drug-discovery programs where reduced lipophilicity and controlled basicity are desired to minimize hERG binding and phospholipidosis risk. The CNS MPO (Multi-Parameter Optimization) desirability score incorporates logP, pKa, TPSA, and MW—all of which are quantifiable for this compound. Researchers can use the available data to rank this compound against the 6-methyl analog, with the 4-methyl isomer predicted to have a marginally improved MPO score due to its lower logP and the same favorable TPSA (29.1 Ų) .

Synthetic Building Block for Fragment-Growing and Scaffold-Hopping Libraries

With its high Fsp³ (≈0.917), moderate molecular weight (195.30 Da), and two synthetically addressable functional groups (secondary amine and ketone carbonyl), this compound is well-suited as a starting fragment or intermediate in diversity-oriented synthesis [4]. The 4-methyl-2-piperidinyl-propanone motif can be elaborated through: (i) reductive amination at the piperidine nitrogen; (ii) nucleophilic addition or Wittig olefination at the cyclopropyl ketone; or (iii) α-alkylation at the propanone methylene. The cyclopropyl group further offers the possibility of ring-opening reactions under acidic or radical conditions, providing access to structurally diverse chemotypes. Its availability from multiple vendors at ≥95% purity [5] supports reproducible library production.

Comparative Metabolic Stability or Permeability Screening in Isomer Set

For ADME screening panels (e.g., Caco-2 permeability, microsomal stability, plasma protein binding), the target compound and its two closest analogs form an ideal matched-pair set: identical heavy-atom count for the 4- and 6-methyl isomers, and a single methyl difference for the des-methyl comparison. The quantitative logP differences (Δ = 0.10–0.14 units) allow researchers to correlate lipophilicity with metabolic turnover or efflux ratio in a controlled chemical space where TPSA, hydrogen-bond donor/acceptor counts, and rotatable bonds are held constant . This design minimizes confounding variables when attributing observed pharmacokinetic differences to methyl-group position effects.

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-methylpiperidin-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.